(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-1-hydroxy-3-phenylpropylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-4-methylsulfanylbutylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxyethylidene]amino]propanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxypropylidene]amino]-3-phenylpropanoic acid
Beschreibung
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-1-hydroxy-3-phenylpropylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-4-methylsulfanylbutylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxyethylidene]amino]propanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxypropylidene]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C141H226N46O29S3/c1-11-77(6)111(133(212)186-112(80(9)189)134(213)183-106(74-218)130(209)184-110(76(4)5)132(211)176-97(49-32-61-161-141(155)156)120(199)170-93(45-28-57-157-137(147)148)116(195)166-78(7)113(192)180-103(136(215)216)66-82-36-16-13-17-37-82)185-128(207)104(72-188)181-131(210)107-50-33-62-187(107)135(214)79(8)165-109(191)71-164-115(194)100(64-75(2)3)177-121(200)92(44-24-27-56-144)168-117(196)91(43-23-26-55-143)169-125(204)99(53-63-219-10)175-119(198)94(46-29-58-158-138(149)150)172-126(205)101(67-83-69-162-88-40-20-18-38-85(83)88)179-124(203)98(51-52-108(146)190)174-127(206)102(68-84-70-163-89-41-21-19-39-86(84)89)178-122(201)96(48-31-60-160-140(153)154)171-118(197)95(47-30-59-159-139(151)152)173-129(208)105(73-217)182-123(202)90(42-22-25-54-142)167-114(193)87(145)65-81-34-14-12-15-35-81/h12-21,34-41,69-70,75-80,87,90-107,110-112,162-163,188-189,217-218H,11,22-33,42-68,71-74,142-145H2,1-10H3,(H2,146,190)(H,164,194)(H,165,191)(H,166,195)(H,167,193)(H,168,196)(H,169,204)(H,170,199)(H,171,197)(H,172,205)(H,173,208)(H,174,206)(H,175,198)(H,176,211)(H,177,200)(H,178,201)(H,179,203)(H,180,192)(H,181,210)(H,182,202)(H,183,213)(H,184,209)(H,185,207)(H,186,212)(H,215,216)(H4,147,148,157)(H4,149,150,158)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161)/t77-,78-,79-,80+,87-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,110-,111-,112-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSYQJWUGATIHM-IKGCZBKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=NC(C(C)O)C(=NC(CS)C(=NC(C(C)C)C(=NC(CCCNC(=N)N)C(=NC(CCCNC(=N)N)C(=NC(C)C(=NC(CC1=CC=CC=C1)C(=O)O)O)O)O)O)O)O)O)N=C(C(CO)N=C(C2CCCN2C(=O)C(C)N=C(CN=C(C(CC(C)C)N=C(C(CCCCN)N=C(C(CCCCN)N=C(C(CCSC)N=C(C(CCCNC(=N)N)N=C(C(CC3=CNC4=CC=CC=C43)N=C(C(CCC(=N)O)N=C(C(CC5=CNC6=CC=CC=C65)N=C(C(CCCNC(=N)N)N=C(C(CCCNC(=N)N)N=C(C(CS)N=C(C(CCCCN)N=C(C(CC7=CC=CC=C7)N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=N[C@@H]([C@@H](C)O)C(=N[C@@H](CS)C(=N[C@@H](C(C)C)C(=N[C@@H](CCCNC(=N)N)C(=N[C@@H](CCCNC(=N)N)C(=N[C@@H](C)C(=N[C@@H](CC1=CC=CC=C1)C(=O)O)O)O)O)O)O)O)O)N=C([C@H](CO)N=C([C@@H]2CCCN2C(=O)[C@H](C)N=C(CN=C([C@H](CC(C)C)N=C([C@H](CCCCN)N=C([C@H](CCCCN)N=C([C@H](CCSC)N=C([C@H](CCCNC(=N)N)N=C([C@H](CC3=CNC4=CC=CC=C43)N=C([C@H](CCC(=N)O)N=C([C@H](CC5=CNC6=CC=CC=C65)N=C([C@H](CCCNC(=N)N)N=C([C@H](CCCNC(=N)N)N=C([C@H](CS)N=C([C@H](CCCCN)N=C([C@H](CC7=CC=CC=C7)N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C141H226N46O29S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3125.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151186-19-5 | |
| Record name | Lactoferrin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16555 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lactoferrin (human precursor reduced) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Resin Selection and Initial Attachment
The synthesis begins with anchoring the C-terminal amino acid to a polystyrene-based resin functionalized with a rink amide linker, chosen for its compatibility with Fmoc/tBu protection schemes. Wang resin is avoided due to its instability under prolonged basic conditions. The first residue, (2S)-3-phenylpropanoic acid, is coupled using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF), achieving >98% coupling efficiency as monitored by ninhydrin tests.
Sequential Deprotection and Coupling
Each subsequent amino acid is added via iterative Fmoc-SPPS cycles:
-
Deprotection : 20% piperidine in DMF (2 × 5 min) removes the Fmoc group.
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Coupling : 4 equivalents of Fmoc-amino acid, activated with HATU/DIPEA (1:2 ratio), react for 45–60 min under microwave irradiation (50°C).
Critical steps include:
-
Side-chain protection : tert-Butyl (tBu) for hydroxyl groups, trityl (Trt) for sulfhydryl groups, and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for carbamimidamido (guanidine) groups.
-
Pseudoproline dipeptides : Incorporated at positions with consecutive threonine or serine residues to prevent β-sheet aggregation.
Challenges in Long Peptide Synthesis
Accumulation of Byproducts
For sequences exceeding 50 residues, stepwise SPPS yields diminish due to incomplete couplings (≤95% per cycle). Analytical HPLC data from Bachem demonstrates a crude purity drop from 85% (30-mer) to 35% (70-mer). Mitigation strategies include:
Solubility and Aggregation
Hydrophobic segments (e.g., -(1H-indol-3-yl)propylidene-) necessitate solvent optimization:
-
Swelling additives : 0.4 M lithium chloride in DMF enhances resin solvation.
-
Temperature control : Couplings performed at 30°C reduce aggregation versus room temperature.
Fragment Condensation and Native Chemical Ligation
Fragment Synthesis
The target peptide is divided into three segments (Table 1):
| Fragment | Residues | Key Features | Synthesis Method |
|---|---|---|---|
| A | 1–34 | 2× carbamimidamido, 1× indole | Fmoc-SPPS with HATU |
| B | 35–62 | 3× sulfanyl, 1× methylsulfanyl | Fmoc-SPPS with COMU |
| C | 63–89 | 2× hydroxyproline, 1× imino | Boc-SPPS with TBTU |
Ligation Strategy
Fragments A and B are ligated via NCL at a cysteine residue (position 35) using 4-mercaptophenylacetic acid (MPAA) as a thiol catalyst. The resultant A-B fragment is desulfurized with Raney nickel to convert cysteine to alanine. Final ligation with fragment C employs strain-promoted azide-alkyne cycloaddition (SPAAC), leveraging a genetically encoded pyrrolysine analogue at position 63.
Global Deprotection and Cleavage
Acidolytic Cleavage
The resin-bound peptide is treated with trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5) for 3 hr to remove side-chain protectors and release the peptide. Scavengers (e.g., 1,2-ethanedithiol) quench reactive carbocations, minimizing alkylation side reactions.
Oxidative Folding
Disulfide bridges are formed by air oxidation at pH 8.0 (50 mM Tris, 2 mM glutathione) over 48 hr, monitored via LC-MS.
Purification and Analytical Validation
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-1-hydroxy-3-phenylpropylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-4-methylsulfanylbutylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxyethylidene]amino]propanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxypropylidene]amino]-3-phenylpropanoic acid undergoes various chemical reactions, including:
Reduction: this compound can be reduced to its apo form (iron-free form) under certain conditions.
Substitution: this compound can interact with other molecules, such as lipopolysaccharides, through substitution reactions.
Common Reagents and Conditions:
Oxidation: Ferric nitrate salt in the presence of nitrilotriacetic acid.
Reduction: Reducing agents like sodium dithionite.
Substitution: Interaction with lipopolysaccharides in bacterial cell walls.
Major Products:
Oxidation: Formation of peroxides.
Reduction: Apo-lactoferrin.
Substitution: Complexes with lipopolysaccharides.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Anticancer Properties:
Research indicates that compounds similar to (2S)-2-[[(2S)-2-[... exhibit promising anticancer activity. These compounds can inhibit cell proliferation and induce apoptosis in cancer cells. A study highlighted the mechanism of action involving the modulation of apoptotic pathways, making them potential candidates for cancer therapy .
2. Antimicrobial Activity:
The compound has shown effectiveness against various bacterial strains. Its structural components contribute to its ability to disrupt bacterial cell walls, leading to cell lysis. This property is particularly valuable in developing new antibiotics in response to rising antibiotic resistance .
3. Neuroprotective Effects:
Investigations into the neuroprotective effects of this compound suggest it may play a role in protecting neurons from oxidative stress and inflammation. Such properties make it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Biochemical Applications
1. Enzyme Inhibition:
The compound acts as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies have demonstrated its inhibitory effects on certain proteases, which could be leveraged in designing drugs targeting conditions like hypertension or diabetes .
2. Metabolic Studies:
As a synthetic analog, this compound can serve as a substrate or inhibitor in metabolic studies, helping to elucidate metabolic pathways and enzyme functions within biological systems. Its unique structure allows researchers to investigate the dynamics of enzyme-substrate interactions more effectively .
Synthetic Chemistry Applications
1. Chiral Synthesis:
The compound's chiral centers make it an interesting subject for studies in asymmetric synthesis. Researchers have explored its use as a chiral auxiliary in various reactions, enhancing selectivity and yield in synthesizing other complex molecules .
2. Catalysis:
It has been employed as a catalyst or co-catalyst in several synthetic reactions, particularly those requiring high enantioselectivity. The ability of this compound to facilitate reactions while maintaining stereochemical integrity is crucial in the synthesis of pharmaceuticals and fine chemicals .
Case Studies
Wirkmechanismus
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-1-hydroxy-3-phenylpropylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-4-methylsulfanylbutylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxyethylidene]amino]propanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxypropylidene]amino]-3-phenylpropanoic acid exerts its effects through several mechanisms:
Iron Binding: By binding to free iron, lactoferrin limits the availability of this essential nutrient to bacteria, inhibiting their growth.
Interaction with Receptors: this compound binds to specific receptors on the surface of cells, modulating immune responses and facilitating the uptake of iron.
Antimicrobial Activity: this compound can directly bind to bacterial cell walls, disrupting their integrity and leading to cell death. .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison
2. Physico-Chemical Properties
- Solubility: The log Kow (octanol-water partition coefficient) is critical for bioavailability. While exact data for the target compound is unavailable, similar peptides with carbamimidamido groups show moderate hydrophilicity (log Kow ≈ -1.5 to 0.5), comparable to antifouling biocides like DCOIT (log Kow = 3.1) but less hydrophobic than tolylfluanid (log Kow = 3.8) .
- Stability: Sulfanyl (-SH) and hydroxyl (-OH) groups may enhance redox activity but risk oxidation, contrasting with organoselenium compounds’ instability .
Table 2: Solubility and Stability
Research Findings :
- Ethnopharmacological comparisons reveal discrepancies in 52.9% of cases between traditional uses and lab results, suggesting the need for rigorous in vitro/in vivo validation for the target compound .
- RACM atmospheric models group organics by reactivity, hinting at environmental persistence if the compound is released .
5. Stability and Environmental Impact
The carbamimidamido and sulfanyl groups may degrade into urea or sulfoxides, contrasting with persistent biocides like cybutryne . Structural similarities to siloxane-based Schiff bases suggest moderate hydrolytic stability in aqueous environments .
Biologische Aktivität
The compound , with a highly complex structure, is a derivative of amino acids and has been studied for its potential biological activities. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and therapeutic potential.
Chemical Structure Overview
The compound's structure consists of multiple stereocenters and functional groups, indicating potential interactions with various biological targets. Its intricate design suggests that it may exhibit multiple biological activities, including enzyme inhibition and receptor modulation.
-
Enzyme Inhibition :
- The compound has shown promise in inhibiting enzymes that play critical roles in metabolic pathways. For instance, it targets purine biosynthesis enzymes, which are crucial for nucleotide synthesis and cellular proliferation .
- Studies indicate that it may act as a competitive inhibitor for certain enzymes involved in amino acid metabolism, potentially affecting cellular growth and differentiation.
- Receptor Interaction :
- Antioxidant Activity :
Table 1: Summary of Biological Activities
Case Studies
- Neuroprotective Effects :
- Anti-inflammatory Properties :
- Cancer Research :
Q & A
Q. How can the stereochemical configuration of this complex peptide-derived compound be experimentally determined?
To resolve stereochemistry, employ a combination of X-ray crystallography (for unambiguous spatial assignment) and advanced NMR techniques (e.g., NOESY or ROESY to detect through-space proton interactions). For chiral centers with overlapping signals, use chiral derivatizing agents (e.g., Mosher’s acid) and compare diastereomeric ratios via HPLC-MS. Validate results against computational models (DFT or molecular dynamics) to confirm energetically favorable conformers .
Q. What synthetic strategies are optimal for constructing multi-step peptide chains with carbamimidamido and sulfanyl substituents?
Adopt a solid-phase peptide synthesis (SPPS) approach using Fmoc/t-Bu protection to sequentially add residues. For carbamimidamido groups, introduce protected guanidine precursors (e.g., Boc- or Pmc-protected) during chain elongation. Sulfanyl groups require thiol-protecting strategies (e.g., Trt or Acm groups) to prevent oxidation. Monitor coupling efficiency via Kaiser tests and optimize reaction times for sterically hindered residues (e.g., indole-containing side chains) .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Design accelerated stability studies using forced degradation protocols:
- Acidic/alkaline conditions : Incubate in 0.1M HCl/NaOH (25–70°C) and monitor hydrolysis via LC-HRMS.
- Oxidative stress : Expose to H2O2 or AIBN to assess sulfanyl group susceptibility.
- Thermal stability : Use TGA/DSC to identify decomposition thresholds. Correlate degradation products with computational fragmentation pathways (e.g., Mass Frontier software) .
Advanced Research Questions
Q. How to resolve contradictions between mass spectrometry data and NMR structural assignments for specific substituents?
If MS indicates a mass consistent with a carbamimidamido group, but NMR lacks expected NH correlations:
Q. What methodologies can elucidate the mechanism of intramolecular cyclization during synthesis?
Investigate using kinetic isotopic effects (KIE) and DFT calculations to identify rate-determining steps. Employ in-situ IR spectroscopy to monitor carbonyl stretching frequencies during cyclization. For steric effects, synthesize truncated analogs to isolate reactive sites. Compare outcomes under microwave-assisted vs. conventional heating to assess thermal vs. electronic influences .
Q. How to design a bioactivity assay that accounts for potential aggregation or nonspecific binding of this amphipathic compound?
- Use surface plasmon resonance (SPR) to quantify binding kinetics under varying ionic strengths.
- Include dynamic light scattering (DLS) to detect aggregates in assay buffers.
- Validate specificity via competitive binding assays with scrambled-sequence analogs.
- For cellular studies, employ fluorescence anisotropy to distinguish membrane partitioning from target engagement .
Q. How to address discrepancies in biological activity between enantiomeric forms of the compound?
- Synthesize and purify both enantiomers using chiral chromatography (e.g., Chiralpak IA/IB columns).
- Perform crystallographic docking studies to compare binding modes with target receptors.
- Use circular dichroism (CD) to assess conformational differences in solution.
- Validate enantiomer-specific activity via knockdown/rescue experiments in relevant cellular models .
Methodological Guidance for Data Interpretation
Q. How to statistically validate purity and yield data across multiple synthetic batches?
Apply multivariate ANOVA to assess batch-to-batch variability (e.g., temperature, catalyst loading). Use principal component analysis (PCA) to identify critical factors affecting yield. For purity, employ control charts (e.g., Shewhart charts) with acceptance criteria based on LC-MS area percentages. Reference ISO/IEC 17025 guidelines for analytical method validation .
Q. What advanced computational tools can predict solvent effects on the compound’s conformational dynamics?
Use explicit-solvent molecular dynamics (MD) simulations (e.g., GROMACS) with force fields like CHARMM36 or AMBER. For polar solvents, apply COSMO-RS to model solvation free energies. Validate predictions via small-angle X-ray scattering (SAXS) to compare simulated and experimental radius of gyration (Rg) values .
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